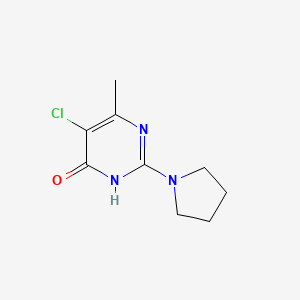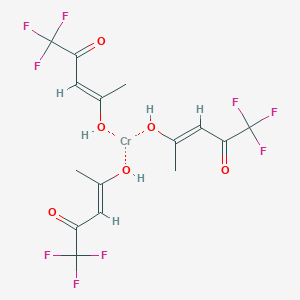
Chromium(cento) trifluoropentanedionate
Vue d'ensemble
Description
Chemical Reactions Analysis
Chromium compounds, including Chromium(cento) trifluoropentanedionate, can undergo various reactions. For example, chromium(III) ions in solution can undergo ligand exchange reactions involving chloride or sulfate ions .Physical And Chemical Properties Analysis
Chromium is a transition element with the chemical symbol Cr and atomic number 24. It is used in various chemical, industrial, and manufacturing applications such as wood preservation and metallurgy . The physical and chemical properties of chromium compounds depend on the valency of chromium .Applications De Recherche Scientifique
Solid-State Lasers
Chromium ions, when doped into solid-state lasers, allow for tunable laser operations across various spectral regions. Chromium(cento) trifluoropentanedionate can be used to dope crystals like alexandrite and forsterite, enabling these materials to emit laser light. These lasers have applications ranging from scientific research to medical treatments .
Environmental Remediation
Chromium compounds can be used to remediate environmental contamination. For instance, they can play a role in water treatment technologies by aiding in the adsorption of pollutants, thus cleaning up chromium-contaminated water sources .
Mécanisme D'action
Target of Action
The primary target of Chromium(cento) Trifluoropentanedionate, also known as chromium;(E)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one, is the beta subunit of mitochondrial ATP synthase . This enzyme plays a crucial role in cellular energy production and metabolic regulation .
Mode of Action
Chromium(cento) Trifluoropentanedionate interacts with its target by binding to the beta-subunit of ATP synthase, inhibiting its enzymatic activity . This interaction influences physiological effects apart from insulin signaling .
Biochemical Pathways
The compound affects the insulin-signaling pathway and the metabolism of glucose, insulin, and blood lipids . It upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor . Additionally, it plays a role in carbohydrate, lipid, and protein metabolism .
Pharmacokinetics
The pharmacokinetics of Chromium(cento) Trifluoropentanedionate involves its absorption, distribution, metabolism, and excretion (ADME) . These processes are responsible for the availability, transformation, and route of the compound in biological environments . The compound’s impact on bioavailability is yet to be fully understood.
Result of Action
The molecular and cellular effects of Chromium(cento) Trifluoropentanedionate’s action include enhancing insulin sensitivity and managing glucose metabolism . It also improves cardiometabolic symptoms by augmenting carbohydrate and lipid metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chromium(cento) Trifluoropentanedionate. For instance, the presence of certain ions in the soil can affect the speciation and toxicity of chromium . Moreover, anthropogenic activities such as urbanization and industrialization contribute to an increased depletion of natural resources, which can impact the environmental distribution of chromium .
Safety and Hazards
Chromium compounds, including Chromium(cento) trifluoropentanedionate, can be hazardous. Chromium(VI) is highly toxic and poses a risk to the environment . Exposure to chromium(VI) has been associated with lung cancer and other side effects, such as dermatitis, liver and kidney failure, nasal inflammation, allergies, and lung burning .
Propriétés
IUPAC Name |
chromium;(E)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5F3O2.Cr/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/b3*3-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTUCQGPPGARHR-OXFMIOTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/O.C/C(=C\C(=O)C(F)(F)F)/O.C/C(=C\C(=O)C(F)(F)F)/O.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15CrF9O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium(cento) trifluoropentanedionate | |
CAS RN |
14592-89-3 | |
| Record name | Chromium(III) trifluoroacetylacetonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



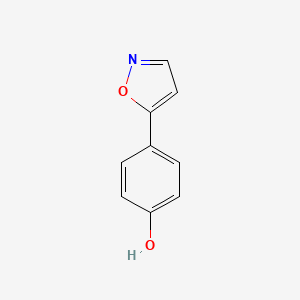
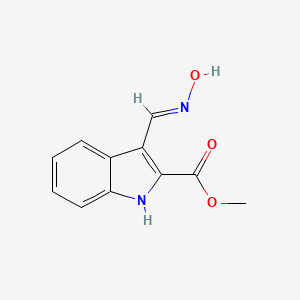
![3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436760.png)
![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1436763.png)
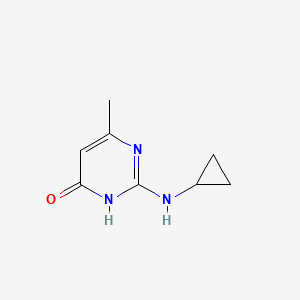
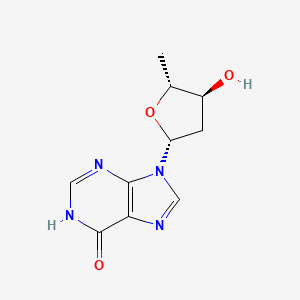
![Methyl 8,8-dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylate](/img/structure/B1436767.png)
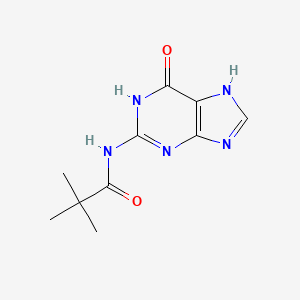
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine](/img/structure/B1436773.png)
![1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one](/img/structure/B1436774.png)
![ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1436775.png)


